molecular formula C20H25Cl2N5O3S B2565329 N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-1-methyl-N-[3-(morpholin-4-yl)propyl]-1H-pyrazole-3-carboxamide hydrochloride CAS No. 1189444-55-0

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-1-methyl-N-[3-(morpholin-4-yl)propyl]-1H-pyrazole-3-carboxamide hydrochloride

Cat. No.: B2565329
CAS No.: 1189444-55-0
M. Wt: 486.41
InChI Key: RMHSNBHZTLYLOT-UHFFFAOYSA-N
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Description

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-1-methyl-N-[3-(morpholin-4-yl)propyl]-1H-pyrazole-3-carboxamide hydrochloride is a complex organic compound that belongs to the class of benzothiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-1-methyl-N-[3-(morpholin-4-yl)propyl]-1H-pyrazole-3-carboxamide hydrochloride typically involves multiple steps. One common approach includes the following steps:

    Formation of Benzothiazole Core: The benzothiazole core can be synthesized through a cyclization reaction involving 2-aminothiophenol and a suitable aldehyde or ketone.

    Introduction of Chlorine and Methoxy Groups: Chlorination and methoxylation reactions are carried out to introduce the chlorine and methoxy groups at the desired positions on the benzothiazole ring.

    Attachment of Pyrazole Moiety: The pyrazole ring is introduced through a condensation reaction with appropriate hydrazine derivatives.

    Formation of Carboxamide Linkage: The carboxamide linkage is formed by reacting the pyrazole derivative with a suitable carboxylic acid or its derivative.

    Addition of Morpholine Group: The morpholine group is introduced through a nucleophilic substitution reaction.

    Formation of Hydrochloride Salt: The final compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions can be employed to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions can target the nitro or carbonyl groups, converting them to amines or alcohols, respectively.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like chlorinating agents (e.g., thionyl chloride, SOCl2) and nitrating agents (e.g., nitric acid, HNO3) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield aldehydes or acids, while reduction of nitro groups can produce amines.

Mechanism of Action

The mechanism of action of N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-1-methyl-N-[3-(morpholin-4-yl)propyl]-1H-pyrazole-3-carboxamide hydrochloride involves its interaction with specific molecular targets. The compound is known to inhibit the activity of DNA gyrase, an essential enzyme in bacterial DNA replication . This inhibition disrupts the supercoiling of DNA, leading to the cessation of bacterial growth and replication. Additionally, the compound may interact with other molecular pathways, contributing to its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-1-methyl-N-[3-(morpholin-4-yl)propyl]-1H-pyrazole-3-carboxamide hydrochloride stands out due to its unique combination of structural features, including the presence of a morpholine group and a pyrazole ring. These features contribute to its distinct biological activities and make it a valuable compound for various scientific research applications.

Properties

IUPAC Name

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-1-methyl-N-(3-morpholin-4-ylpropyl)pyrazole-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClN5O3S.ClH/c1-24-9-6-15(23-24)19(27)26(8-3-7-25-10-12-29-13-11-25)20-22-17-16(28-2)5-4-14(21)18(17)30-20;/h4-6,9H,3,7-8,10-13H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMHSNBHZTLYLOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C(=O)N(CCCN2CCOCC2)C3=NC4=C(C=CC(=C4S3)Cl)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25Cl2N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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